

8-Fluoroisoquinoline-5-sulfonamide chemical structure and properties

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Compound of Interest

Compound Name: 8-Fluoroisoquinoline-5-sulfonamide

Cat. No.: B2933160

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An In-Depth Technical Guide to 8-Fluoroisoquinoline-5-sulfonamide

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of **8-Fluoroisoquinoline-5-sulfonamide**. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

8-Fluoroisoquinoline-5-sulfonamide is a heterocyclic aromatic compound. Its structure consists of an isoquinoline ring system, which is a bicyclic aromatic compound with a benzene ring fused to a pyridine ring. A sulfonamide group ($-\text{SO}_2\text{NH}_2$) is attached at the 5-position, and a fluorine atom is substituted at the 8-position.

Chemical Structure:

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Figure 1. Chemical structure of **8-Fluoroisoquinoline-5-sulfonamide**.

Physicochemical Properties:

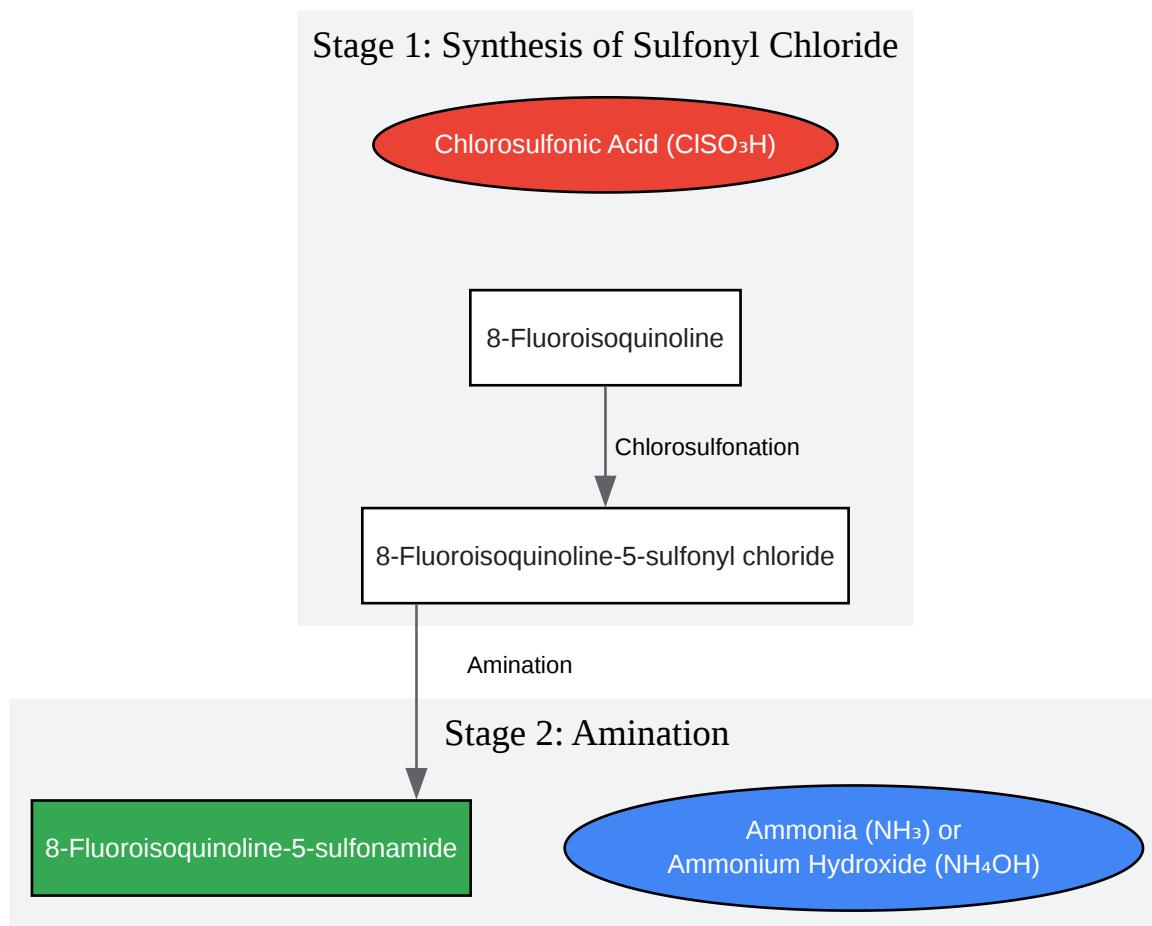
Quantitative data for **8-Fluoroisoquinoline-5-sulfonamide** is not extensively available in public databases. The properties of its immediate precursor, 8-Fluoroisoquinoline-5-sulfonyl chloride, are provided below for reference. The properties for the sulfonamide are estimated based on its structure.

Property	Value (8-Fluoroisoquinoline-5-sulfonamide)	Value (8-Fluoroisoquinoline-5-sulfonyl chloride)
CAS Number	Not available	1897737-67-5[1]
Molecular Formula	C ₉ H ₇ FN ₂ O ₂ S	C ₉ H ₅ ClFNO ₂ S[1]
Molecular Weight	226.23 g/mol	245.66 g/mol [1]
Appearance	Predicted: Solid	Data not available
Melting Point	Data not available	Data not available
Boiling Point	Data not available	Predicted: 360.5±27.0 °C
Solubility	Data not available	Data not available
pKa	Data not available	Predicted: 1.18±0.14

Synthesis and Experimental Protocols

A definitive, published protocol for the synthesis of **8-Fluoroisoquinoline-5-sulfonamide** is not readily available. However, a plausible synthetic route can be proposed based on established chemical reactions for similar compounds. The synthesis would likely proceed in two main stages: the formation of the sulfonyl chloride precursor, followed by its conversion to the sulfonamide.

Logical Workflow for Synthesis:



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Diagram 1. Proposed synthesis workflow for **8-Fluoroisoquinoline-5-sulfonamide**.

Experimental Protocol: Synthesis of **8-Fluoroisoquinoline-5-sulfonamide**

This protocol is a general procedure adapted from the synthesis of related quinoline and isoquinoline sulfonamides.[\[2\]](#)

- Step 1: Synthesis of 8-Fluoroisoquinoline-5-sulfonyl chloride
 - Cool an excess of chlorosulfonic acid (e.g., 5-10 equivalents) in an ice bath.
 - Slowly add 8-Fluoroisoquinoline (1 equivalent) to the cooled chlorosulfonic acid with constant stirring. The reaction is highly exothermic and should be controlled carefully.

- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat (e.g., to 60-80 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).
- Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
- The solid precipitate, 8-Fluoroisoquinoline-5-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.
- Step 2: Synthesis of **8-Fluoroisoquinoline-5-sulfonamide**
 - Dissolve the crude 8-Fluoroisoquinoline-5-sulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as acetonitrile or THF.
 - Add an excess of concentrated ammonium hydroxide (e.g., 5-10 equivalents) to the solution.
 - Stir the reaction mixture at room temperature for several hours or until the starting material is consumed.
 - Remove the solvent under reduced pressure.
 - The resulting crude product can be purified by recrystallization or column chromatography to yield pure **8-Fluoroisoquinoline-5-sulfonamide**.

Biological Activity and Mechanism of Action

While specific studies on **8-Fluoroisoquinoline-5-sulfonamide** are limited, the broader classes of sulfonamides and isoquinolines are known to possess significant biological activities.

Potential Biological Activities:

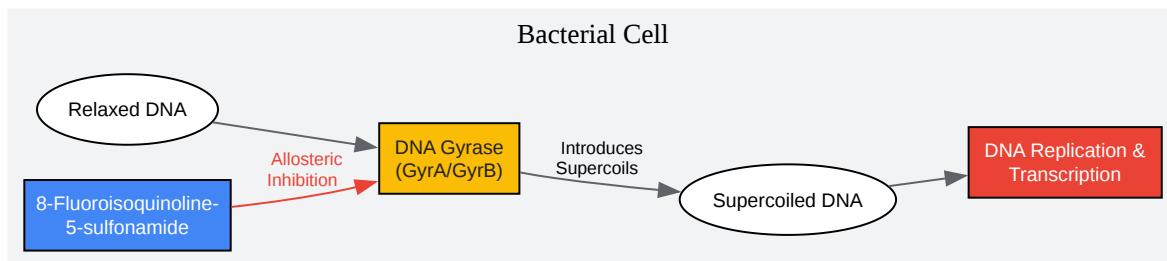
- Antibacterial Activity: The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs.^[3] These drugs typically act as bacteriostatic agents. Furthermore, a recent study has identified a novel class of isoquinoline sulfonamides as allosteric inhibitors of DNA gyrase, an essential bacterial enzyme, with activity against fluoroquinolone-resistant bacteria.^[4]

- Anticancer Activity: Derivatives of the closely related 8-hydroxyquinoline-5-sulfonamide have demonstrated anticancer properties.[2][5] Their mechanism involves the modulation of key proteins in cell cycle regulation and apoptosis, such as p53, p21, BCL-2, and BAX.[5]
- CNS and Cardiovascular Activity: Various isoquinoline-sulfonamide derivatives have been explored for their effects on the central nervous system, acting as multi-receptor agents for serotonin and dopamine receptors.[6] Others have been shown to possess vasodilatory and antihypertensive properties.[7]

Potential Mechanisms of Action:

Based on its structural motifs, **8-Fluoroisoquinoline-5-sulfonamide** could act through several mechanisms.

- Inhibition of Folic Acid Synthesis (Antibacterial): As a classic sulfonamide, it may act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, a vital component for DNA and RNA synthesis in bacteria. Humans are unaffected as they obtain folic acid from their diet.
- Inhibition of DNA Gyrase (Antibacterial): The isoquinoline sulfonamide scaffold can act as an allosteric inhibitor of DNA gyrase.[4] This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, which is essential for DNA replication and transcription in bacteria. Allosteric inhibition provides a mechanism distinct from classic gyrase inhibitors like fluoroquinolones.



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Diagram 2. Potential mechanism of action via DNA Gyrase inhibition.

Quantitative Bioactivity Data

Specific quantitative bioactivity data, such as IC_{50} or K_i values, for **8-Fluoroisoquinoline-5-sulfonamide** are not available in the reviewed literature. However, data for structurally related compounds can provide an indication of the potential potency range for different biological activities.

Bioactivity of Related Quinoline/Isoquinoline Sulfonamides:

Compound	Class/Derivative	Target/Assay	Activity Metric	Value	Reference
Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide	Human cancer cell lines (C-32, MDA-MB-231, A549)		IC_{50}	~13-28 μM	[2]
N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives		Vasodilation in canine arteries	In vivo assay	Potent	[7]
Arylpiperazinyl-alkyl isoquinoline-sulfonamides	5-HT _{2a/5-HT_{7/D_{2/D_{3/D₄}}}}	receptors	Antagonistic	Not specified	[6]

Note: This data is for related but structurally distinct molecules and should be interpreted with caution.

Summary and Future Directions

8-Fluoroisoquinoline-5-sulfonamide is a compound of interest due to its hybrid structure, combining the well-established sulfonamide pharmacophore with the versatile isoquinoline

scaffold. While specific experimental data for this molecule is sparse, the known biological activities of its parent classes suggest its potential as a lead compound for developing new antibacterial, anticancer, or CNS-active agents.

Future research should focus on:

- Developing and optimizing a reliable synthetic route.
- Screening the compound against a panel of bacterial strains, cancer cell lines, and relevant enzyme targets (e.g., DNA gyrase, DHPS, protein kinases).
- Determining quantitative bioactivity metrics (IC_{50} , MIC) and elucidating its precise mechanism(s) of action.
- Investigating its structure-activity relationship (SAR) by synthesizing and testing related analogs.

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